An In-depth Technical Guide to Iridium(III) Chloride Trihydrate: Chemical Properties and Structure
An In-depth Technical Guide to Iridium(III) Chloride Trihydrate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Iridium(III) chloride trihydrate (IrCl₃·3H₂O). The information is curated for researchers, scientists, and professionals in drug development who utilize iridium compounds in catalysis, synthesis, and other advanced applications.
Core Chemical Properties
Iridium(III) chloride trihydrate is a dark green to black, hygroscopic crystalline solid. It is a primary starting material for the synthesis of a wide array of iridium complexes due to its solubility in water and alcohols. The anhydrous form, in contrast, is insoluble. The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Iridium(III) chloride trihydrate.
| Property | Value | Reference |
| Molecular Formula | IrCl₃·3H₂O | [1] |
| Molecular Weight | 352.62 g/mol | [1] |
| Appearance | Dark green to black crystalline powder | [2] |
| Density | 5.30 g/cm³ at 25 °C | [2] |
| Melting Point | Decomposes at 763 °C | [2] |
| Solubility | Soluble in water and alcohol | [2] |
Chemical Structure and Coordination
While the anhydrous form of Iridium(III) chloride exists in two crystalline polymorphs (α and β), the trihydrate is generally considered to be an amorphous solid. In its hydrated form, the iridium(III) ion is in a +3 oxidation state and features an octahedral coordination geometry. The central iridium atom is coordinated by a combination of chloride ions and water molecules.
Reactivity and Use as a Precursor
Iridium(III) chloride trihydrate is a versatile precursor for the synthesis of a variety of organometallic iridium complexes. Its reactivity stems from the lability of the coordinated water and chloride ligands, which can be readily substituted by other ligands.
Experimental Protocols
Detailed experimental protocols for the synthesis of important iridium compounds from Iridium(III) chloride trihydrate are provided below. Please note that while general methodologies for spectroscopic characterization are outlined, specific, detailed protocols for the analysis of Iridium(III) chloride trihydrate itself were not available in the cited literature.
Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])
Vaska's complex is a well-known square planar iridium(I) complex synthesized from Iridium(III) chloride trihydrate.
Methodology:
-
Iridium(III) chloride trihydrate is heated with an excess of triphenylphosphine (B44618) (PPh₃) in a high-boiling solvent that can also serve as a source of carbon monoxide, such as dimethylformamide (DMF) or 2-methoxyethanol.[3]
-
The triphenylphosphine acts as both a ligand and a reducing agent, reducing Ir(III) to Ir(I).[3]
-
The carbonyl ligand is derived from the decomposition of the solvent.[3]
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).[3]
-
The product, Vaska's complex, precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Synthesis of Iridium Nanoparticles
Iridium nanoparticles can be synthesized by the chemical reduction of Iridium(III) chloride trihydrate.
Methodology:
-
An aqueous solution of Iridium(III) chloride trihydrate is prepared.
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or an alcohol, is added to the solution.[4][5]
-
A stabilizing agent, like polyvinylpyrrolidone (B124986) (PVP), may be used to control the size and prevent agglomeration of the nanoparticles.[5]
-
The reaction mixture is typically stirred and may be heated to facilitate the reduction.[6]
-
The formation of iridium nanoparticles is often indicated by a color change of the solution.[5]
-
The nanoparticles can then be isolated by centrifugation and washed to remove any unreacted starting materials and byproducts.[4]
General Spectroscopic Characterization Methodologies
UV-Vis Spectroscopy: This technique is used to study the electronic transitions in transition metal complexes.
-
A solution of the iridium complex is prepared in a suitable solvent (e.g., water, ethanol).
-
The solution is placed in a cuvette.
-
A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths, typically from 200 to 800 nm.[7][8]
-
The resulting spectrum provides information about the d-d electronic transitions and charge-transfer bands, which are characteristic of the complex's electronic structure and coordination environment.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the vibrational modes of the ligands and the metal-ligand bonds.
-
A solid sample of the iridium compound is typically prepared as a KBr pellet or a Nujol mull.[9] For hydrated compounds, care must be taken as the water of hydration can give broad absorption bands.[1]
-
The sample is placed in the FT-IR spectrometer.
-
The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[10]
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups and bonds within the molecule, including the coordinated water and chloride ligands.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy of paramagnetic complexes like those of Ir(III) (a d⁶ ion) can be challenging due to significant line broadening and large chemical shift ranges caused by the unpaired electrons.
-
A solution of the iridium complex is prepared in a suitable deuterated solvent.
-
Specialized NMR pulse sequences and experimental parameters are often required to acquire meaningful spectra of paramagnetic compounds.[12][13]
-
The presence of the paramagnetic center can provide valuable structural information through the analysis of hyperfine shifts (contact and pseudocontact shifts).[14]
-
Due to the paramagnetic nature of Ir(III), obtaining high-resolution spectra can be difficult, and interpretation often requires expertise in the NMR of paramagnetic species.[15]
References
- 1. Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Vaska's complex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. irphouse.com [irphouse.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kbcc.cuny.edu [kbcc.cuny.edu]
- 9. FTIR spectra of Inorganics, IR spectra Library [ftir.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 12. Paramagnetic Nuclear Magnetic Resonance: The Toolkit | MDPI [mdpi.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.tamu.edu [chem.tamu.edu]
